
Tert-butyl 3-formylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-formylmorpholine-4-carboxylate, or TBFMC, is a versatile organic compound that has been used in a variety of scientific applications. It is a tert-butyl ester of 3-formylmorpholine-4-carboxylic acid, and is a colorless liquid at ambient temperature. TBFMC has been used in a variety of synthetic reactions and has been a subject of scientific research for its potential applications in medicine and other fields.
Scientific Research Applications
Synthesis and Use in Drug Development
Tert-butyl 3-formylmorpholine-4-carboxylate serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang, Ye, Xu, and Xu (2018) highlights a high-yield synthesis method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, emphasizing its role in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).
Involvement in Stereoselective Syntheses
The compound is used in stereoselective syntheses, as demonstrated in a study by Boev et al. (2015), where its derivatives were used to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
Role in Synthesis of Homochiral Amino Acid Derivatives
Kollár and Sándor (1993) explored its application in the synthesis of homochiral amino acid derivatives, highlighting its importance in producing compounds with significant synthetic value (Kollár & Sándor, 1993).
Application in Medicinal Chemistry
In medicinal chemistry, this compound is used as a precursor for synthesizing medicinally significant candidates, as reported by Khadse and Chaudhari (2015), demonstrating its versatility in drug development (Khadse & Chaudhari, 2015).
Use in Fluorous Synthesis
Its analogues are evaluated for use in fluorous synthesis, specifically for the protection of carboxylic acids, as investigated by Pardo et al. (2001) (Pardo et al., 2001).
Facilitating Oxidation Coupling Reactions
Xie et al. (2019) reported on its use in oxidation coupling reactions, which are crucial for the preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Involvement in CDK9 Inhibitors Synthesis
Hu et al. (2019) described its use in synthesizing CDK9 inhibitors, a class of drugs used for treating tumor viruses (Hu et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tert-butyl 3-formylmorpholine-4-carboxylate is a complex organic compound with a molecular weight of 215.25
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, the presence of other compounds, and specific characteristics of its target cells or tissues.
properties
IUPAC Name |
tert-butyl 3-formylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLHQYMJBRBXAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
833474-06-9 |
Source


|
| Record name | tert-butyl 3-formylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

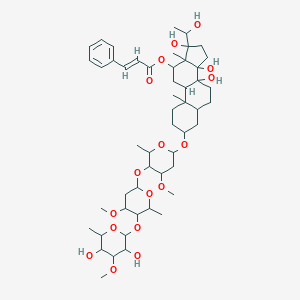
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
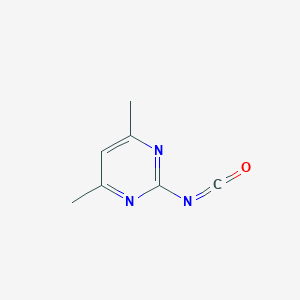
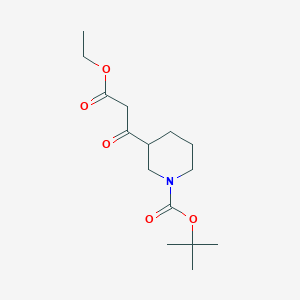
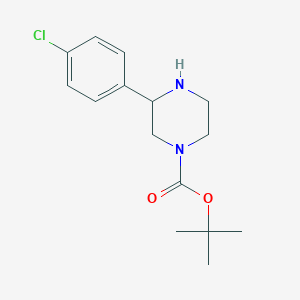
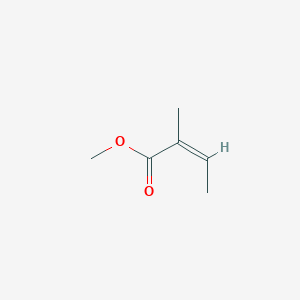
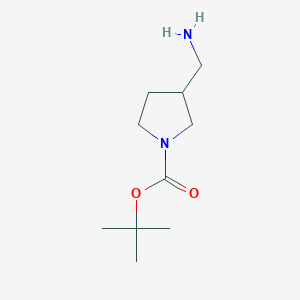

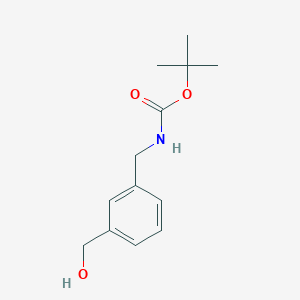

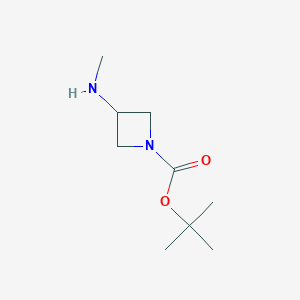
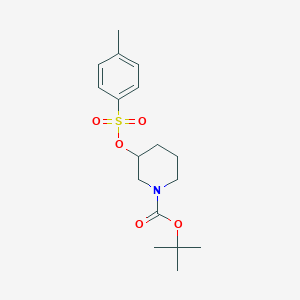
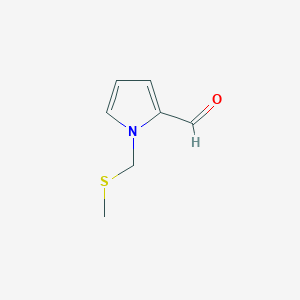
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)